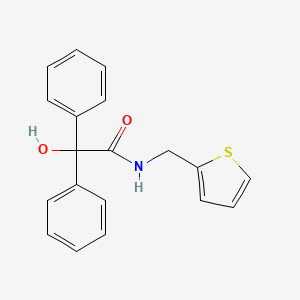![molecular formula C16H17ClN2O2 B6639434 (5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)
(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as CQMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CQMP is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of various drugs and natural products. In
作用機序
The mechanism of action of (5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in biological systems. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Inhibition of this enzyme leads to the depletion of folate cofactors and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated through the inhibition of topoisomerase II and other enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with the synthesis of DNA and RNA. In addition, this compound has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
実験室実験の利点と制限
(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is stable under standard laboratory conditions. This compound also exhibits potent antitumor, antimalarial, and antiviral activities, making it a useful tool for investigating these biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. In addition, this compound may exhibit off-target effects on other enzymes and receptors, which could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on (5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the development of novel quinoline derivatives based on the structure of this compound, with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound, and its interactions with biological targets such as enzymes and receptors. In addition, this compound could be investigated as a potential drug candidate for the treatment of various diseases, including cancer, malaria, and viral infections. Finally, the development of new methods for the synthesis of this compound and related compounds could facilitate further research in this area.
合成法
The synthesis of (5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of 5-chloro-8-hydroxyquinoline with 3-(hydroxymethyl)piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the hydroxyl group of the quinoline with the piperidine, followed by elimination of water to form the final product, this compound. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound can be used as a starting material for the synthesis of novel quinoline derivatives with improved pharmacological properties. In biochemistry, this compound can be used as a tool to study the interactions between quinoline derivatives and biological targets such as enzymes and receptors. In pharmacology, this compound has been shown to exhibit antitumor, antimalarial, and antiviral activities, and is being investigated as a potential drug candidate for these indications.
特性
IUPAC Name |
(5-chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-6-5-13(15-12(14)4-1-7-18-15)16(21)19-8-2-3-11(9-19)10-20/h1,4-7,11,20H,2-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCVLYXMYSTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=C(C=C2)Cl)C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)


![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)

![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)
![2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6639414.png)

![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)
![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)